molecular formula C13H11FN2O2S2 B13057280 4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13057280
M. Wt: 310.4 g/mol
InChI Key: AGKHIRQYEVUWOC-FOWTUZBSSA-N
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Description

The compound 4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide features a fused thieno-thiopyran core modified with a hydrazone group at the 4-position and a 4-fluorophenyl substituent. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances polarity and stability compared to non-oxidized sulfur analogs. Such derivatives are often explored for pharmaceutical or materials science applications due to their tunable electronic properties and bioactivity .

Properties

Molecular Formula

C13H11FN2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline

InChI

InChI=1S/C13H11FN2O2S2/c14-9-1-3-10(4-2-9)15-16-12-5-7-19-13-11(12)6-8-20(13,17)18/h1-5,7,15H,6,8H2/b16-12+

InChI Key

AGKHIRQYEVUWOC-FOWTUZBSSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/NC3=CC=C(C=C3)F)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NNC3=CC=C(C=C3)F)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the condensation of 4-fluorophenylhydrazine with a suitable thieno[2,3-b]thiopyran-1,1-dione precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazinylidene linkage. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane. The reaction temperature is typically maintained between 25°C and 80°C, depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, or chromium trioxide in acetone.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation and survival pathways. They may induce apoptosis in various cancer cell lines by activating caspase pathways or inhibiting anti-apoptotic proteins.
  • Case Studies : In vitro assays have shown that derivatives can effectively reduce cell viability in human cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 µM to 20 µM .

Antimicrobial Activity

Hydrazone derivatives have also been evaluated for their antimicrobial properties:

  • Spectrum of Activity : Compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values have been reported in the range of 20 µM to 50 µM against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.

Polymer Chemistry

The incorporation of hydrazone compounds into polymer matrices has been explored for their potential use in smart materials:

  • Thermal Stability : Compounds like This compound can enhance the thermal stability of polymers when used as additives.
  • Smart Coatings : Their unique chemical properties allow them to be used in coatings that respond to environmental stimuli such as pH or temperature changes.

Summary of Findings

ApplicationDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsIC50 values between 10 µM - 20 µM
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaMIC values around 20 µM - 50 µM
Material ScienceEnhances thermal stability in polymersImproves performance in smart coatings

Mechanism of Action

The mechanism of action of (4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydrazinylidene moiety can participate in hydrogen bonding or covalent interactions. The thieno[2,3-b]thiopyran ring system may contribute to the overall stability and electronic properties of the compound, influencing its biological activity.

Comparison with Similar Compounds

Core Modifications

  • Thieno-thiopyran Derivatives: 1,1-Dioxo-1,2,3,4-tetrahydro-1λ⁶-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate (CAS 343373-67-1): This compound replaces the hydrazone group with a 2,6-difluorobenzoate ester. The molecular formula (C₁₄H₁₀F₂O₄S₂) and molar mass (344.35 g/mol) reflect the substitution of the hydrazone with a bulkier ester group. The benzoate ester increases hydrophobicity (predicted density: 1.56 g/cm³) compared to the hydrazone-containing target compound . Thiophene, 2,5-dihydro-3-phenyl-, 1,1-dioxide: A simpler analog lacking the fused thiopyran ring and hydrazone group. Its reduced complexity may lower synthetic difficulty but also diminishes opportunities for functionalization .

Hydrazone-Containing Derivatives

  • However, its linear structure contrasts with the cyclic thieno-thiopyran system of the target compound, likely altering metabolic stability and binding affinity .
  • Thiadiazole derivatives (13a–13d): Synthesized via hydrazonoyl chloride intermediates, these compounds feature thiadiazole cores instead of thieno-thiopyran. The substitution pattern (e.g., 4-nitrophenyl groups) influences electronic properties and solubility .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Density (g/cm³) Stability Notes
Target Compound C₁₃H₁₁FN₂O₂S₂ 326.36* Hydrazone, 1,1-dioxide, thieno-thiopyran ~1.5 (estimated) Hydrolytically stable sulfone; hydrazone may degrade under acidic conditions
1,1-Dioxo-...2,6-difluorobenzoate C₁₄H₁₀F₂O₄S₂ 344.35 Ester, 1,1-dioxide 1.56 High thermal stability (BP: 520.5°C predicted)
Thiophene, 2,5-dihydro-3-phenyl-, 1,1-dioxide C₁₀H₁₀O₂S 202.25 Simple thiophene, 1,1-dioxide N/A Prone to oxidation at sulfur sites

*Estimated based on structural similarity.

Crystallographic and Conformational Analysis

  • Isostructural Thiazole Derivatives (4 and 5) : Fluorophenyl groups induce perpendicular orientation in one aromatic ring, breaking planarity. The target compound’s hydrazone group may similarly disrupt planarity, affecting crystallinity and solubility .

Biological Activity

The compound 4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide is part of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with thioketones or thiones under acidic conditions. The detailed mechanism often includes the formation of intermediates that undergo cyclization to yield the final product. Various methods have been reported for the synthesis of similar compounds in literature, emphasizing the importance of substituent effects on biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has demonstrated that compounds containing thiopyran and hydrazone moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial : Studies indicate that derivatives similar to 4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran show potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are often reported in the range of 10-50 µg/mL.
  • Antifungal : Some derivatives have shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro studies suggest that it can induce apoptosis in various cancer cell lines. For example, IC50 values have been reported as low as 20 µM against certain types of cancer cells.
  • The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.

Anti-inflammatory Properties

Compounds in this class have demonstrated anti-inflammatory effects:

  • They inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are crucial in inflammatory pathways.
  • Animal studies have shown reduced edema and pain response when treated with these compounds.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on Antimicrobial Activity : A study published in Molecules evaluated a series of thienothiopyran derivatives for their antimicrobial properties. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity .
  • Evaluation of Anticancer Effects : Another research article highlighted the anticancer activity of similar hydrazone derivatives, reporting that specific substitutions improved selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Anti-inflammatory Mechanisms : A recent study investigated the anti-inflammatory effects of thienothiopyran derivatives and found that they effectively reduced inflammation markers in vivo .

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances biological activity by increasing electron deficiency at the reactive sites.
  • Heterocyclic Framework : The thiopyran ring contributes to the overall stability and reactivity of the compound.

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